molecular formula C6H6Cl2N2 B081661 (2,3-Dichlorophenyl)hydrazine CAS No. 13147-14-3

(2,3-Dichlorophenyl)hydrazine

Cat. No. B081661
Key on ui cas rn: 13147-14-3
M. Wt: 177.03 g/mol
InChI Key: HPIALSXRVQRGMK-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred suspension of 2,3-dichloroaniline (35 g, 216.02 mmol, 1.0 eq.) in conc. HCl (150 mL) was added a solution of NaNO2 (17.9 g, 259.22 mmol, 1.2 eq.) in water (50 mL) dropwise at −5 to 0° C. until the reaction mixture formed a clear solution. The reaction mixture was added dropwise to a stirred solution of SnCl2 (90.1 g, 475.24 mmol, 2.2 eq.) in conc. HCl (300 mL) at −5° C. for 30 min. A solid precipitate obtained was filtered out and washed with excess of ice cold water to get (2,3-dichlorophenyl)hydrazine (45.8 g, 98%, pale yellow solid; TLC system: EtOAc/PE (3:7) Rf: 0.55).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
90.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[N:10]([O-])=O.[Na+].Cl[Sn]Cl>Cl.O>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
90.1 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a clear solution
CUSTOM
Type
CUSTOM
Details
A solid precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with excess of ice cold water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)NN
Measurements
Type Value Analysis
AMOUNT: MASS 45.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 119.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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